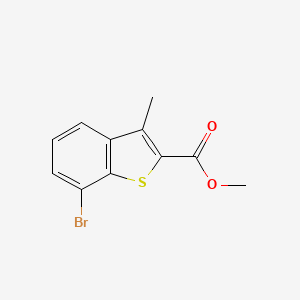![molecular formula C7H11NO2 B13461983 Methyl 3-[(prop-2-yn-1-yl)amino]propanoate CAS No. 77497-90-6](/img/structure/B13461983.png)
Methyl 3-[(prop-2-yn-1-yl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(prop-2-yn-1-yl)amino]propanoate is an organic compound with the molecular formula C7H11NO2 It is a derivative of propanoic acid and contains an alkyne group, making it a versatile intermediate in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-[(prop-2-yn-1-yl)amino]propanoate can be synthesized through several methods. One common approach involves the reaction of propargylamine with methyl acrylate under basic conditions. The reaction typically proceeds as follows:
Reactants: Propargylamine and methyl acrylate.
Catalyst: Potassium carbonate (K2CO3).
Solvent: Dimethylformamide (DMF).
Temperature: Room temperature.
Reaction Time: Several hours.
The reaction yields this compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control enhances efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(prop-2-yn-1-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
Methyl 3-[(prop-2-yn-1-yl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-[(prop-2-yn-1-yl)amino]propanoate involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. This property is exploited in the design of enzyme inhibitors and other bioactive molecules. The compound’s ability to undergo nucleophilic substitution allows it to modify proteins and other biomolecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Methyl 3-[(prop-2-yn-1-yl)amino]propanoate can be compared with other similar compounds, such as:
Methyl 3-[(prop-2-en-1-yl)amino]propanoate: Similar structure but with an alkene group instead of an alkyne.
Ethyl 3-[(prop-2-yn-1-yl)amino]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-[(prop-2-yn-1-yl)amino]butanoate: Similar structure but with an additional carbon in the backbone.
The uniqueness of this compound lies in its alkyne group, which provides distinct reactivity and versatility in synthetic applications .
Propriétés
Numéro CAS |
77497-90-6 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
methyl 3-(prop-2-ynylamino)propanoate |
InChI |
InChI=1S/C7H11NO2/c1-3-5-8-6-4-7(9)10-2/h1,8H,4-6H2,2H3 |
Clé InChI |
SBKAKQCCCDVNRZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCNCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane](/img/structure/B13461902.png)
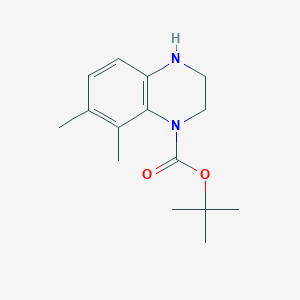


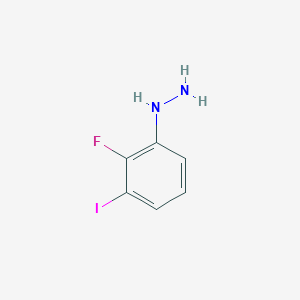
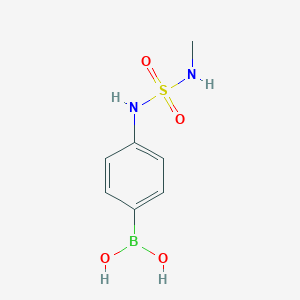
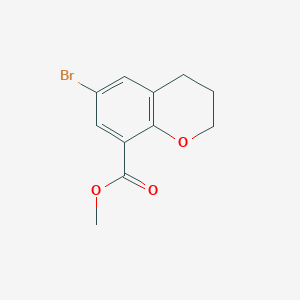



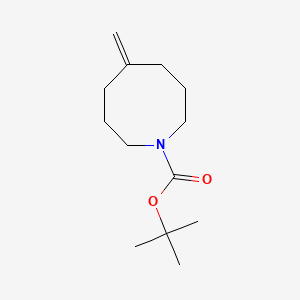
![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)

